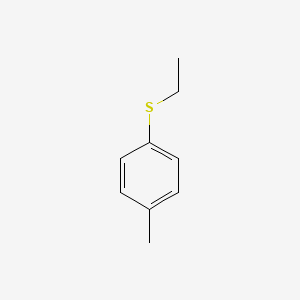

4-(Etiltio)tolueno

Descripción general

Descripción

4-(Ethylthio)toluene, also known as 4-ethylmercaptobenzene, is an organic compound with a sulfur atom in the 4-position of its benzene ring. It is a colorless liquid with a sweet, pungent odor, and is used in a variety of applications, ranging from industrial solvents to pharmaceuticals. 4-(Ethylthio)toluene is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been studied for its potential applications in medicine, as a potential anti-cancer agent.

Aplicaciones Científicas De Investigación

Oxidación Catalítica

4-(Etiltio)tolueno: se utiliza en el proceso de oxidación catalítica para degradar contaminantes ambientales. Este proceso convierte el tolueno en CO2 y agua, reduciendo eficazmente su impacto dañino. Los catalizadores utilizados en esta reacción pueden ser metales nobles, metales de transición o marcos metal-orgánicos .

Ozonolización

En la purificación del aire, This compound se puede eliminar mediante ozonolización. Este método utiliza una espuma de celda abierta catalítica impregnada con nanopartículas de rutenio para oxidar el tolueno, transformándolo en compuestos menos dañinos .

Oxidación Fotocatalítica

La oxidación fotocatalítica es otra técnica en la que This compound desempeña un papel. Implica el uso de luz para activar un catalizador, que luego oxida el tolueno. Este método es beneficioso para descomponer los compuestos orgánicos volátiles en el aire .

Safety and Hazards

The safety data sheet for toluene, a similar compound, indicates that it is highly flammable and may be fatal if swallowed and enters airways . It can cause skin irritation, serious eye irritation, drowsiness, dizziness, and is suspected of damaging the unborn child . It may also cause damage to organs through prolonged or repeated exposure .

Mecanismo De Acción

Target of Action

4-(Ethylthio)toluene, also known as 4-Ethyltoluene, is an organic compound with the formula CH3C6H4C2H5 . It is one of three isomers of ethyltoluene Toluene, a structurally similar compound, is known to be a pollutant that is dangerous to the environment and human health .

Mode of Action

It is known that ethyltoluene is produced by the ethylation of toluene . This process involves the addition of an ethyl group to the toluene molecule . The resulting compound, 4-Ethyltoluene, can then be subjected to dehydrogenation to give 4-vinyltoluene .

Biochemical Pathways

Toluene degradation is accomplished through several metabolic routes such as toluene 3-monooxygenase (T3MO), toluene 2-monooxygenase (T2MO), toluene 4-monooxygenase (T4MO), toluene methyl monooxygenase (TOL), toluene dioxygenase (Tod), and meta- and ortho-ring fission pathways .

Pharmacokinetics

The pharmacokinetics of structurally similar compounds like benzene and toluene have been studied . These studies have shown that these compounds are eliminated from the body through a series of exponential decay processes .

Result of Action

It is known that toluene and its derivatives can be transformed into less toxic molecules through biodegradation .

Action Environment

The action, efficacy, and stability of 4-(Ethylthio)toluene can be influenced by various environmental factors. For instance, the degradation of toluene is known to be influenced by factors such as morphology and structure, preparation methods, specific surface area, relative humidity, and coke formation .

Propiedades

IUPAC Name |

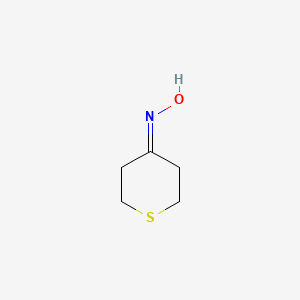

1-ethylsulfanyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-3-10-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMFDSUMJLQLGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211241 | |

| Record name | Benzene, 1-(ethylthio)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

622-63-9 | |

| Record name | Benzene, 1-(ethylthio)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Ethylthio)toluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(ethylthio)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.